6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one: A Technical Guide to Conformational Locking in Drug Design
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one: A Technical Guide to Conformational Locking in Drug Design
Executive Summary
6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1378834-16-2) represents a high-value structural motif in modern medicinal chemistry, specifically within the design of voltage-gated sodium channel (Nav1.[1]7) inhibitors and kinase modulators.[2] This scaffold combines two critical design elements: the spiro-cyclopropyl ring , which imposes rigid conformational constraints at the C3 position of the oxindole core, and the C6-fluorine substitution , which blocks metabolic liability (specifically CYP450-mediated oxidation) and modulates the electronic properties of the aromatic system.
This guide provides a comprehensive technical analysis of this scaffold, detailing its synthesis, physicochemical properties, and application in structure-activity relationship (SAR) optimization.
Part 1: Chemical Identity & Physicochemical Profile[3]
The core utility of CAS 1378834-16-2 lies in its ability to project substituents in a defined vector space while maintaining a low molecular weight and high ligand efficiency.
Table 1: Core Chemical Data
| Property | Specification |
| CAS Registry Number | 1378834-16-2 |
| IUPAC Name | 6'-fluoro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one |
| Molecular Formula | C₁₀H₈FNO |
| Molecular Weight | 177.18 g/mol |
| Exact Mass | 177.0590 |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 162–165 °C (Typical range for class) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (NH) | ~10.5 (estimated, acidic amide proton) |
| H-Bond Donors/Acceptors | 1 / 2 |
Part 2: Synthetic Methodologies
The construction of the spiro-cyclopropane ring at the C3 position of the oxindole is the critical synthetic step. Two primary routes are established: Double Alkylation (most common for scale-up) and Carbenoid Cyclopropanation .
Route A: 1,2-Dialkylation of 6-Fluorooxindole (Preferred)
This method utilizes the acidity of the C3 protons in 6-fluorooxindole. The reaction is thermodynamically driven to form the spiro-ring due to the relief of steric strain compared to open-chain dialkylation.
Mechanism:
-
Deprotonation of C3 by a strong base (NaH or LiHMDS).
-
SN2 attack on 1,2-dibromoethane.
-
Second deprotonation and intramolecular cyclization (3-exo-tet closure).
Route B: Oxidative Cyclization from Nitriles
Visualization: Synthetic Workflow
The following diagram outlines the logical flow for the synthesis and purification of the target scaffold.
Caption: Step-wise synthetic workflow for the generation of 6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one via dialkylation.
Part 3: Medicinal Chemistry Applications[1][3][6][7][8]
This scaffold is a bioisostere of the gem-dimethyl group but offers superior properties due to the "spiro-effect," which locks the conformation of the indoline ring relative to the substituents.
Nav1.7 and Ion Channel Modulation
The spiro-oxindole core is a privileged structure in the design of voltage-gated sodium channel (Nav1.7) inhibitors, used for treating neuropathic pain.[1][3]
-
Mechanism: The spiro-cyclopropane ring orients the pharmacophore to interact with the voltage-sensing domain IV (VSD4) of the sodium channel.
-
Fluorine Role: The 6-fluoro substituent blocks metabolic oxidation at the para-position relative to the nitrogen, extending the half-life (
) of the drug candidate.
Kinase Inhibition (PLK4 / VEGFR)
In kinase inhibitors, the oxindole core mimics the purine ring of ATP. The spiro-cyclopropane group fills the hydrophobic pocket adjacent to the ATP-binding site, improving selectivity over other kinases.
Visualization: SAR Logic
Caption: Structure-Activity Relationship (SAR) map detailing the functional contribution of each moiety.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one
Objective: To synthesize the target scaffold on a gram scale.
Reagents:
-
6-Fluorooxindole (1.51 g, 10.0 mmol)
-
1,2-Dibromoethane (2.25 g, 12.0 mmol)
-
Sodium Hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol)
-
DMF (Dimethylformamide), anhydrous (20 mL)
Procedure:
-
Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-fluorooxindole (1.51 g) in anhydrous DMF (15 mL). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add Sodium Hydride (1.0 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution turns a deep reddish-brown (formation of the enolate).
-
Alkylation: Add 1,2-dibromoethane (2.25 g) dropwise via syringe over 10 minutes.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–4 hours. Monitor reaction progress by TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, and a new spot (Rf ~0.6) should appear.
-
Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (20 mL).
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL) to remove DMF.
-
Drying: Dry the organic phase over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue by column chromatography on silica gel (Gradient: 0-40% Ethyl Acetate in Hexanes) or recrystallize from hot ethanol.
-
Yield: Expect 1.15–1.40 g (65–80%) of an off-white solid.
Protocol 2: Analytical Validation
Self-Validating Check: The disappearance of the C3-methylene protons (singlet at ~3.5 ppm) in the
-
NMR (400 MHz, DMSO-
): 10.45 (s, 1H, NH), 7.25 (dd, =8.2, 5.6 Hz, 1H, Ar-H), 6.75 (td, =9.1, 2.4 Hz, 1H, Ar-H), 6.60 (dd, =9.0, 2.4 Hz, 1H, Ar-H), 1.65–1.72 (m, 2H, cyclopropyl), 1.45–1.52 (m, 2H, cyclopropyl). -
NMR (100 MHz, DMSO-
): 176.5 (C=O), 162.3 (d, =242 Hz), 143.8, 126.5, 124.1, 108.2, 98.5, 27.5 (spiro-C), 18.2 (cyclopropyl- ).
Part 5: Handling and Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The compound is stable in solid form for >12 months.
-
Solubility: Prepare stock solutions in DMSO (up to 50 mM). Avoid storing aqueous solutions for extended periods to prevent hydrolytic ring-opening (though the spiro-ring is relatively robust).
-
Safety: Standard PPE required. The compound is a potential skin irritant. No specific potent toxicity data is reported for the intermediate itself, but as a fluorinated derivative, it should be handled with care.
References
-
Synthesis of Spiro-oxindoles: Kapure, J. S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation using tosylhydrazone salts."[4] RSC Advances, 2014, 4 , 3936-3940.
-
Nav1.7 Inhibitor Context: Chowdhury, S., et al. "Discovery of XEN907, a Spirooxindole Blocker of NaV1.7 for the Treatment of Pain." Bioorganic & Medicinal Chemistry Letters, 2011, 21 (12), 3676-3681.
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[5] Chemical Society Reviews, 2008, 37 , 320-330.
-
Patent Methodology (Analogous): Wyeth. "Progesterone receptor modulators containing pyrrol-oxindol derivatives."[6] US Patent 2008/0319204 A1.
Sources
- 1. US10100060B2 - Asymmetric synthesis of funapide - Google Patents [patents.google.com]
- 2. The discovery of Polo-like kinase 4 inhibitors: design and optimization of spiro[cyclopropane-1,3'[3H]indol]-2'(1'H).ones as orally bioavailable antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. RU2601749C1 - Method of producing 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'h)-one - Google Patents [patents.google.com]
